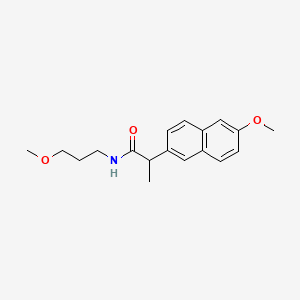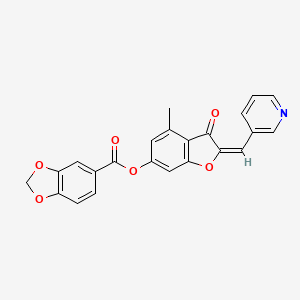
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a nitro group attached to a benzoyl-beta-alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Benzyloxy Group Introduction: The benzyloxy group is added through a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.
Coupling with Beta-Alanine: The final step involves coupling the substituted benzoyl compound with beta-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and automated systems for coupling reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl-beta-alanine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide .
- N-(3-chloro-2-nitrobenzoyl)-beta-alanine .
Uniqueness
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Propriétés
Formule moléculaire |
C17H15ClN2O6 |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
3-[(4-chloro-2-nitro-3-phenylmethoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O6/c18-13-7-6-12(17(23)19-9-8-14(21)22)15(20(24)25)16(13)26-10-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,23)(H,21,22) |
Clé InChI |
LNLTXNLKGOJDSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=CC(=C2[N+](=O)[O-])C(=O)NCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13376293.png)
![4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one](/img/structure/B13376294.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13376302.png)
![1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide](/img/structure/B13376308.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2,6-dichlorophenoxy}acetic acid](/img/structure/B13376310.png)
![N-(3-methylphenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B13376318.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B13376326.png)
![13-methyl-4-(3-propan-2-yloxyphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B13376343.png)
![N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B13376348.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376353.png)

![[({4-Oxo-2-[(3-phenyl-2-propenylidene)hydrazono]-1,3-thiazolidin-5-yl}acetyl)amino]acetic acid](/img/structure/B13376359.png)

